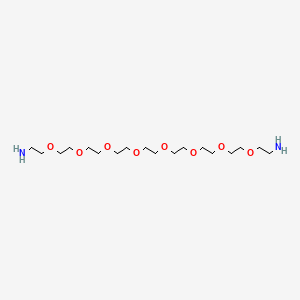

Amino-PEG8-Amine

Overview

Description

Amino-PEG8-Amine is a polyethylene glycol (PEG)-based PROTAC linker . It contains two amine groups that increase its solubility in aqueous media . These amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .

Molecular Structure Analysis

The molecular formula of this compound is C18H40N2O8 . Its exact mass is 412.28 and its molecular weight is 412.520 . More detailed structural analysis would require specific spectroscopic data which is not provided in the available resources.

Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . This compound, due to its amino groups, is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Scientific Research Applications

Reductive Amination and PEGylation

Amino-PEG8-Amine plays a significant role in the covalent linkage of poly(ethylene glycol) (PEG) to drug molecules, altering their bioavailability, pharmacokinetics, immunogenic properties, and biological activities. Reductive amination is a key method for conjugating drugs with amino groups to PEG, with applications demonstrated in PEGylation of lysozyme and chitosan, forming water-soluble derivatives and hydrogels (Bentley, Roberts, & Harris, 1998).

Antibacterial Properties

Amino-terminated PAMAM dendrimers, particularly those partially coated with PEG, show potent antimicrobial properties against common pathogens like Pseudomonas aeruginosa, highlighting their potential in combating Gram-negative bacterial infections (Calabretta, Kumar, McDermott, & Cai, 2007).

Drug Delivery Systems

This compound is utilized in the development of PEG prodrugs for amino-containing compounds. This includes designing PEG conjugated specifiers or "triggers" for the controlled release of drugs, peptides, and proteins, potentially applicable in cancer treatment (Greenwald et al., 1999).

Amphiphilic Network Gels and Hydrogels

The use of this compound in synthesizing amphiphilic conetwork (APCN) gels and hydrogels demonstrates its importance in biodegradable polymers for biomedical applications, particularly for controlled release and tissue engineering (Nutan, Chandel, Bhalani, & Jewrajka, 2017).

PEGylated Dendrimers in Cancer Therapy

PEGylated PAMAM dendrimers enhance the efficacy and mitigate toxicity in anticancer drug and gene delivery, overcoming limitations like drug leakage and systemic cytotoxicity, thus expanding their potential in biopharmaceutical applications (Luong et al., 2016).

Safety and Hazards

When handling Amino-PEG8-Amine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Amino-PEG8-Amine, as a class of PEG linkers containing an amino group, can react with acids, succinimidyl-active esters (NHS ester) or pentafluorophenyl (PFP) esters for labeling, chemical modification, surface or particle modifications . This suggests a wide range of potential applications in research and industry.

Mechanism of Action

Target of Action

Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes that these proteins are involved in.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.

Result of Action

The primary result of this compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Biochemical Analysis

Biochemical Properties

Amino-PEG8-Amine interacts with various biomolecules in the process of forming PROTAC molecules . The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The amino groups in this compound are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), making it a versatile linker in the formation of PROTAC molecules .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTAC molecules . PROTACs are bifunctional molecules designed to induce the degradation of specific proteins within cells. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . Therefore, the influence of this compound on cell function is largely dependent on the specific PROTAC molecules it helps form.

Molecular Mechanism

The molecular mechanism of this compound is tied to its role as a linker in PROTAC molecules . By connecting an E3 ligase ligand to a ligand for the target protein, this compound enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNWDQWXZAXENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)